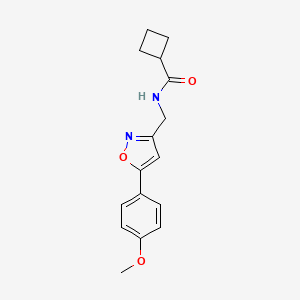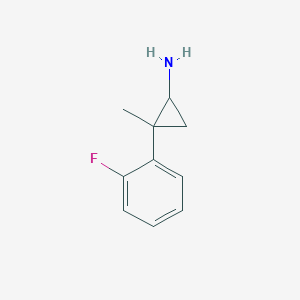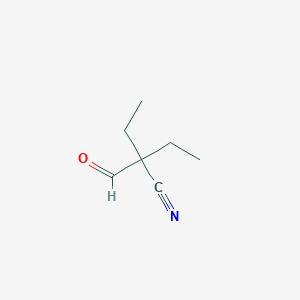![molecular formula C26H20N2O4S B2872954 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid CAS No. 2137567-23-6](/img/structure/B2872954.png)
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as fluorenylmethoxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it’s often used in solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The fluorenylmethoxycarbonyl (Fmoc) group is a significant feature, which is a common protective group for amines in peptide synthesis . The compound also contains a phenyl ring and a thiazole ring, which are common structures in organic chemistry.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be dependent on the specific conditions and reagents used. As an Fmoc-protected amino acid, it could be involved in peptide synthesis reactions, where the Fmoc group would be removed to allow peptide bond formation .科学的研究の応用
Peptide Synthesis
This compound is a derivative of the Fmoc-amino acid, which is commonly used in peptide synthesis. The Fmoc group protects the amino acid’s amine group during the synthesis process. After the peptide chain is assembled, the Fmoc group can be removed under mild base conditions, leaving the amine group free for further elongation or modification . This makes it an essential reagent in the production of peptides for therapeutic and research purposes.
Drug Discovery
In drug discovery, this compound can be utilized in the synthesis of peptide-based drug candidates. Its role in the creation of diverse peptide libraries allows researchers to screen for compounds with potential biological activity, which is crucial in the early stages of drug development .
Proteomics Research
Proteomics, the study of the structure and function of proteins, can benefit from the use of this compound. It can be employed in labeling peptides, which aids in the identification and quantification of proteins in complex biological samples through techniques like mass spectrometry .
Material Science
The compound’s structural features, particularly the thiazole ring, make it suitable for the development of novel materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and rigidity, which are valuable in high-performance materials .
Bioconjugation Techniques
Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent dye, or a polymer. This compound can act as a linker in bioconjugation, providing a stable bond between different entities, which is essential in creating targeted drug delivery systems .
Chemical Biology
In chemical biology, this compound can be used to modify proteins or peptides chemically. This modification can help in understanding protein functions and interactions, as well as in the development of new biochemical tools .
Nanotechnology
The compound’s ability to form stable bonds with various functional groups makes it a candidate for designing nanostructures. These nanostructures can be used in applications ranging from targeted drug delivery to the creation of nanoscale devices .
Agricultural Research
Lastly, in agricultural research, the compound’s derivatives could be explored for their potential use in the synthesis of new agrochemicals. Its structural complexity allows for the creation of compounds that could act as growth promoters or pesticides with novel modes of action .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c29-25(30)23-15-33-24(28-23)17-7-5-6-16(12-17)13-27-26(31)32-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22H,13-14H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWVJOKQJCHCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=NC(=CS5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137567-23-6 |
Source


|
| Record name | 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)
![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)
![9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872876.png)


![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)


![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)

![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2872890.png)